molecular formula C12H16N2O2 B12962696 Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate

Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate

Cat. No.: B12962696
M. Wt: 220.27 g/mol
InChI Key: KXWLCQZBNINEFO-HTLJXXAVSA-N
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Description

Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features an indole ring fused to a propanoate moiety, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and amino acids.

    Formation of Indole Derivative: The indole derivative is formed through a series of reactions, including cyclization and functional group transformations.

    Esterification: The final step involves the esterification of the amino acid derivative to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Catalysis: The use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The indole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of complex molecules.

Scientific Research Applications

Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications in drug development.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Tryptophan: An essential amino acid that contains an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan with an indole structure.

Uniqueness

Methyl (2S)-2-amino-3-(indolin-3-yl)propanoate is unique due to its specific ester functional group and the presence of an amino acid moiety. This combination of features makes it a valuable compound for various synthetic and biological applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2,3-dihydro-1H-indol-3-yl)propanoate

InChI

InChI=1S/C12H16N2O2/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11/h2-5,8,10,14H,6-7,13H2,1H3/t8?,10-/m0/s1

InChI Key

KXWLCQZBNINEFO-HTLJXXAVSA-N

Isomeric SMILES

COC(=O)[C@H](CC1CNC2=CC=CC=C12)N

Canonical SMILES

COC(=O)C(CC1CNC2=CC=CC=C12)N

Origin of Product

United States

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